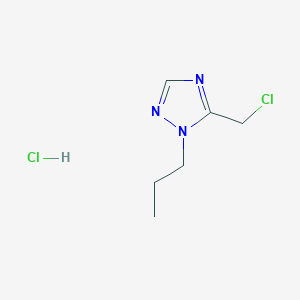

5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride

Übersicht

Beschreibung

5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of triazoles, which are known for their antifungal, antibacterial, and potential anticancer properties. The following sections delve into the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C₆H₁₁ClN₃ with a molecular weight of 196.08 g/mol. Its structure includes a triazole ring with chloromethyl and propyl substituents, enhancing its biological activity compared to other triazole derivatives.

Synthesis Methods:

- Traditional Methods: The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction to form the triazole ring, followed by chloromethylation and propyl group introduction through electrophilic substitution reactions.

- Microwave-Assisted Synthesis: This method has been explored to improve reaction efficiency and yield while reducing environmental impact .

Antifungal Activity

This compound exhibits promising antifungal properties. The mechanism of action generally involves inhibiting cytochrome P450 enzymes critical for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .

Research Findings:

- In Vitro Studies: Preliminary studies indicate that this compound effectively inhibits the growth of various pathogenic fungi. The specific inhibition zones and minimum inhibitory concentrations (MIC) have yet to be fully characterized for this compound but are expected to be significant based on related triazole derivatives .

Antibacterial Activity

The antibacterial potential of this compound is also notable. Triazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Testing Methods:

- Agar Disc-Diffusion Method: This method measures the growth inhibition zones on agar plates to assess antibacterial activity.

- Minimum Inhibitory Concentration (MIC): Studies have indicated that various triazoles exhibit MIC values comparable to standard antibiotics against resistant strains .

Case Study:

In a study involving newly synthesized 1,2,4-triazole compounds, some derivatives exhibited significant antibacterial activity against strains like E. coli and Bacillus subtilis, with MIC values as low as 5 µg/mL .

Anticancer Activity

Emerging research suggests potential anticancer properties for this compound. The compound may induce apoptosis in certain cancer cell lines through mechanisms that remain under investigation.

Research Insights:

- Cell Line Studies: Initial investigations have demonstrated that this compound can interact with cancer cell proliferation pathways. Further studies are needed to elucidate its full mechanism of action and efficacy against various cancer types .

Comparative Analysis with Other Triazole Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-1H-1,2,4-triazole hydrochloride | Methyl group at position 3 | Strong antifungal activity against various pathogens |

| 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride | Chloromethyl group at position 1 | Used as an intermediate in synthesizing other compounds |

| 3-Chloromethyl-1H-1,2,4-triazole | Chloromethyl at position 3 | Exhibits significant antibacterial properties |

The unique combination of chloromethyl and propyl groups in this compound may enhance its biological activity compared to other triazoles.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Preliminary studies indicate that 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride may exhibit anticancer properties. Research has shown its ability to induce apoptosis in certain cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism may involve interactions with specific enzymes and receptors associated with cancer cell proliferation.

Antifungal and Antibacterial Activities

Triazoles are well-known for their antifungal and antibacterial properties. This compound has demonstrated activity against various pathogens, making it a candidate for developing new antifungal agents. Its structure allows for potential modifications that could enhance its efficacy against resistant strains of fungi and bacteria.

Agricultural Applications

This compound is also being explored for its potential as a pesticide. The compound's ability to interact with biological systems can be leveraged to develop safer pest control agents that are effective against pests resistant to conventional chemicals. Research indicates that derivatives of this compound can provide significant pest control effects while minimizing environmental impact .

Study on Anticancer Activity

A study investigating the anticancer properties of this compound found that the compound significantly inhibited the growth of specific cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key signaling pathways involved in cell survival.

Research on Antifungal Efficacy

Research highlighted the antifungal activity of this compound against various fungal pathogens. In vitro tests showed promising results in inhibiting fungal growth, suggesting its potential as an effective antifungal agent.

Development of Pesticidal Agents

A patent study focused on the synthesis of derivatives of this compound for use as pesticides. The derivatives exhibited excellent efficacy against pests while maintaining safety profiles suitable for agricultural applications .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-propyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-2-3-10-6(4-7)8-5-9-10;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBOJBACPIWHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.